molecular formula C19H22N2O6 B2842084 (3-(1,4-Dioxa-8-azaspiro[4.5]decane-8-carbonyl)azetidin-1-yl)(benzo[d][1,3]dioxol-5-yl)methanone CAS No. 1396812-25-1

(3-(1,4-Dioxa-8-azaspiro[4.5]decane-8-carbonyl)azetidin-1-yl)(benzo[d][1,3]dioxol-5-yl)methanone

Cat. No.: B2842084
CAS No.: 1396812-25-1
M. Wt: 374.393
InChI Key: ZWACUGFQQYAOPX-UHFFFAOYSA-N
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Description

(3-(1,4-Dioxa-8-azaspiro[45]decane-8-carbonyl)azetidin-1-yl)(benzo[d][1,3]dioxol-5-yl)methanone is a complex organic compound featuring a spirocyclic structure This compound is notable for its unique combination of functional groups, including an azetidine ring, a benzo[d][1,3]dioxole moiety, and a spiro-linked 1,4-dioxa-8-azaspiro[45]decane unit

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(1,4-Dioxa-8-azaspiro[4.5]decane-8-carbonyl)azetidin-1-yl)(benzo[d][1,3]dioxol-5-yl)methanone typically involves multi-step organic synthesis. The key steps include:

    Formation of the 1,4-Dioxa-8-azaspiro[4.5]decane unit: This can be synthesized from 2-piperazinone and [4,5’-bithiazole]-2-carbonyl chloride.

    Incorporation of the azetidine ring: This step involves the reaction of the spirocyclic intermediate with azetidine-1-carbonyl chloride under basic conditions.

    Attachment of the benzo[d][1,3]dioxole moiety: This is achieved through a coupling reaction with benzo[d][1,3]dioxole-5-carboxylic acid using a suitable coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzo[d][1,3]dioxole moiety, using oxidizing agents like potassium permanganate.

    Reduction: Reduction reactions can target the carbonyl groups, using reducing agents such as sodium borohydride.

    Substitution: The azetidine ring and the spirocyclic unit can participate in nucleophilic substitution reactions, especially under basic conditions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Coupling agents: EDCI, DCC (dicyclohexylcarbodiimide).

Major Products

    Oxidation products: Carboxylic acids and ketones.

    Reduction products: Alcohols and amines.

    Substitution products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

The compound is used as a building block in organic synthesis, particularly in the synthesis of spirocyclic compounds and heterocycles.

Biology

In biological research, it serves as a scaffold for the development of bioactive molecules, including enzyme inhibitors and receptor modulators.

Medicine

Industry

In the industrial sector, it can be used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism of action of (3-(1,4-Dioxa-8-azaspiro[4.5]decane-8-carbonyl)azetidin-1-yl)(benzo[d][1,3]dioxol-5-yl)methanone involves its interaction with specific molecular targets. The azetidine ring and the benzo[d][1,3]dioxole moiety can interact with enzymes and receptors, modulating their activity. The spirocyclic structure provides rigidity, enhancing the binding affinity and specificity of the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-(1,4-Dioxa-8-azaspiro[4.5]decane-8-carbonyl)azetidin-1-yl)(benzo[d][1,3]dioxol-5-yl)methanone is unique due to its combination of an azetidine ring, a benzo[d][1,3]dioxole moiety, and a spiro-linked 1,4-dioxa-8-azaspiro[4.5]decane unit. This unique structure imparts distinct chemical reactivity and potential for diverse applications in various fields.

Properties

IUPAC Name

[1-(1,3-benzodioxole-5-carbonyl)azetidin-3-yl]-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O6/c22-17(13-1-2-15-16(9-13)25-12-24-15)21-10-14(11-21)18(23)20-5-3-19(4-6-20)26-7-8-27-19/h1-2,9,14H,3-8,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWACUGFQQYAOPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12OCCO2)C(=O)C3CN(C3)C(=O)C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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